3-(5-Bromo-2-pyridyl)-3-pentanol
Overview
Description
3-(5-Bromo-2-pyridyl)-3-pentanol is an organic compound that features a brominated pyridine ring attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-pyridyl)-3-pentanol typically involves the bromination of a pyridine derivative followed by the introduction of a pentanol chain. One common method involves the reaction of 5-bromo-2-pyridine with a suitable pentanol precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-pyridyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-pyridyl)-3-pentanone.
Reduction: Formation of 3-(2-Pyridyl)-3-pentanol.
Substitution: Formation of 3-(5-Amino-2-pyridyl)-3-pentanol or 3-(5-Thio-2-pyridyl)-3-pentanol.
Scientific Research Applications
3-(5-Bromo-2-pyridyl)-3-pentanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-pyridyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-pyridyl)-3-pentanone: Similar structure but with a ketone group instead of a hydroxyl group.
3-(5-Amino-2-pyridyl)-3-pentanol: Similar structure but with an amino group instead of a bromine atom.
3-(5-Thio-2-pyridyl)-3-pentanol: Similar structure but with a thiol group instead of a bromine atom.
Uniqueness
3-(5-Bromo-2-pyridyl)-3-pentanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)pentan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-10(13,4-2)9-6-5-8(11)7-12-9/h5-7,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCEUJUPPBSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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